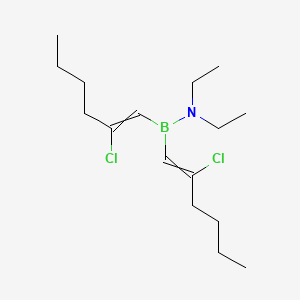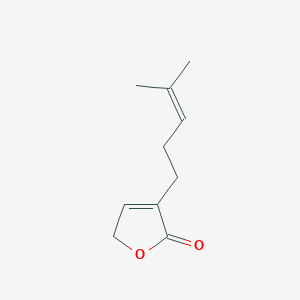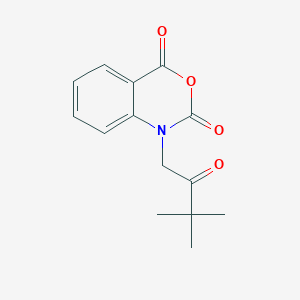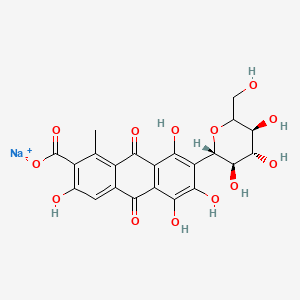![molecular formula C20H32N2O4 B14491301 Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester CAS No. 65347-94-6](/img/structure/B14491301.png)
Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by its unique structure, which includes a heptyloxyphenyl group and a morpholinyl group, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of carbamoyl chlorides with alcohols. The process can be summarized as follows:
Formation of Carbamoyl Chloride: The starting material, an amine, reacts with phosgene (COCl₂) to form the corresponding carbamoyl chloride.
Reaction with Alcohol: The carbamoyl chloride then reacts with the appropriate alcohol, in this case, 2-(4-morpholinyl)ethanol, to form the desired ester.
The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and are carried out at low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of carbamic acid esters often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases to yield the corresponding carbamic acid and alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form the corresponding carbamate.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions include the corresponding carbamic acid, alcohol, and substituted carbamates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, phenyl-, ethyl ester
- Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
- Carbamic acid, phenyl-, methyl ester
Uniqueness
Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is unique due to its specific structural features, such as the heptyloxyphenyl and morpholinyl groups. These groups confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
65347-94-6 |
|---|---|
Molecular Formula |
C20H32N2O4 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(3-heptoxyphenyl)carbamate |
InChI |
InChI=1S/C20H32N2O4/c1-2-3-4-5-6-13-25-19-9-7-8-18(17-19)21-20(23)26-16-12-22-10-14-24-15-11-22/h7-9,17H,2-6,10-16H2,1H3,(H,21,23) |
InChI Key |
GDFHQXOTNWZFNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-1-[3-[[3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14491230.png)

![4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl](/img/structure/B14491239.png)


![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)
![Diphenyl[bis(phenylsulfanyl)]silane](/img/structure/B14491254.png)

![3-[(3-Bromopropyl)sulfanyl]prop-1-ene](/img/structure/B14491265.png)

![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)

